5-chloro-N-(2,6-dimethylphenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide
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Overview
Description
5-chloro-N-(2,6-dimethylphenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2,6-dimethylphenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from a suitable precursor, the pyrimidine ring is constructed through cyclization reactions.
Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions.
Amidation: The carboxamide group is formed by reacting the intermediate with an amine derivative.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis using optimized reaction conditions, catalysts, and purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, substituted aromatic compounds, and various intermediates.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(2,6-dimethylphenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide
- 5-chloro-N-(2,6-dimethylphenyl)-2-[(4-chlorobenzyl)sulfanyl]pyrimidine-4-carboxamide
Uniqueness
The unique combination of the chloro, dimethylphenyl, fluorobenzyl, and sulfanyl groups in 5-chloro-N-(2,6-dimethylphenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C20H17ClFN3OS |
---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
5-chloro-N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H17ClFN3OS/c1-12-4-3-5-13(2)17(12)24-19(26)18-16(21)10-23-20(25-18)27-11-14-6-8-15(22)9-7-14/h3-10H,11H2,1-2H3,(H,24,26) |
InChI Key |
UQMMYODSGLATOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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